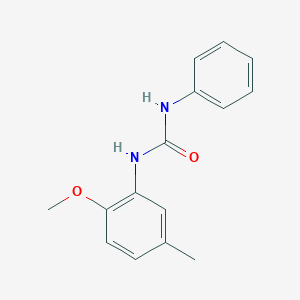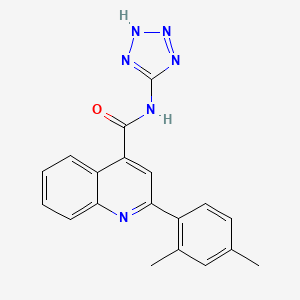![molecular formula C19H19N3O3 B5730179 3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730179.png)
3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C21H21N3O3, and is commonly referred to as "NPPA." The purpose of
科学的研究の応用
3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme activity, and receptor-ligand interactions. This compound has also been used as a fluorescent probe for the detection of reactive oxygen species in cells.
作用機序
The mechanism of action of 3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide involves the covalent modification of proteins through the formation of a Michael adduct with cysteine residues. This modification can lead to changes in protein function and activity, which can be studied using a variety of biochemical and biophysical techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide depend on the specific protein or enzyme being studied. However, in general, this compound has been shown to inhibit protein function and activity through covalent modification of cysteine residues. This inhibition can be reversible or irreversible depending on the specific conditions of the experiment.
実験室実験の利点と制限
One of the advantages of using 3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide in lab experiments is its specificity for cysteine residues. This allows for the selective modification of specific proteins or enzymes, which can be useful for studying their function and activity. However, one of the limitations of this compound is its potential for non-specific modification of other amino acid residues, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide. One area of interest is the development of new synthetic methods for producing this compound. Another area of interest is the study of its potential applications in drug discovery and development. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on different proteins and enzymes.
合成法
The synthesis of 3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide involves the reaction of 3-nitrobenzaldehyde and 4-(1-pyrrolidinyl)aniline in the presence of a catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization.
特性
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(4-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-19(11-6-15-4-3-5-18(14-15)22(24)25)20-16-7-9-17(10-8-16)21-12-1-2-13-21/h3-11,14H,1-2,12-13H2,(H,20,23)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPJGGAKYBDADR-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-nitrophenyl)-N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5730110.png)
![1-[4-(4-bromophenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5730125.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5730132.png)
![N'-[(3-chlorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5730135.png)
![4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5730147.png)
![[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5730151.png)
![N-(3-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5730153.png)

![methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730162.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)